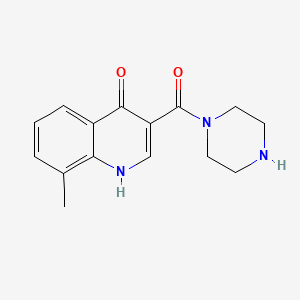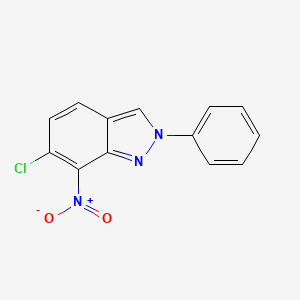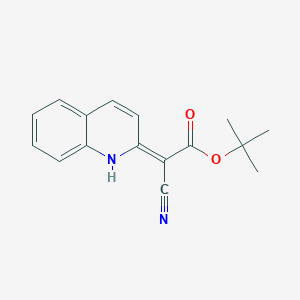![molecular formula C13H20N4S B11850359 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5470-56-4](/img/structure/B11850359.png)
4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine est un composé hétérocyclique qui appartient à la classe des pyrazolo[3,4-d]pyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. La présence du groupe octylthio augmente la lipophilie de la molécule, ce qui peut influencer son activité biologique et ses propriétés pharmacocinétiques.
Méthodes De Préparation
La synthèse de 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 4-chloropyrazolo[3,4-d]pyrimidine avec l'octanethiol en présence d'une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant aprotique polaire comme le diméthylformamide (DMF) à des températures élevées pour faciliter la réaction de substitution .
Les méthodes de production industrielle de ces composés impliquent souvent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de principes de chimie verte pour améliorer l'efficacité et la durabilité du processus .
Analyse Des Réactions Chimiques
4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre dans le groupe octylthio peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit dans des conditions douces en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Le noyau pyrazolo[3,4-d]pyrimidine peut subir des réactions de substitution nucléophile, en particulier en position 4, avec divers nucléophiles.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane ou l'éthanol, et des catalyseurs tels que le palladium sur carbone pour les réactions d'hydrogénation. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais peuvent inclure des sulfoxydes, des sulfones et divers dérivés substitués .
4. Applications de la recherche scientifique
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé a montré un potentiel en tant qu'inhibiteur de certaines enzymes et récepteurs, ce qui en fait un candidat pour le développement de médicaments.
Industrie : Les propriétés uniques du composé le rendent utile dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les protéines kinases. En se liant au site actif de ces enzymes, le composé peut inhiber leur activité, ce qui conduit à une réduction de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses. Les voies exactes impliquées peuvent varier en fonction de la cible spécifique et du contexte cellulaire .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to a reduction in cell proliferation and induction of apoptosis in cancer cells. The exact pathways involved may vary depending on the specific target and cellular context .
Comparaison Avec Des Composés Similaires
Des composés similaires au 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine comprennent d'autres dérivés de la pyrazolo[3,4-d]pyrimidine tels que :
- 4-Chloropyrazolo[3,4-d]pyrimidine
- 4-Méthylthio-pyrazolo[3,4-d]pyrimidine
- 4-Phénylthio-pyrazolo[3,4-d]pyrimidine
Ces composés partagent une structure centrale similaire mais diffèrent par les substituants attachés au cycle pyrazolo[3,4-d]pyrimidine. La présence du groupe octylthio dans le this compound confère des propriétés uniques, telles qu'une lipophilie accrue, ce qui peut influencer son activité biologique et son profil pharmacocinétique .
Propriétés
Numéro CAS |
5470-56-4 |
|---|---|
Formule moléculaire |
C13H20N4S |
Poids moléculaire |
264.39 g/mol |
Nom IUPAC |
4-octylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H20N4S/c1-2-3-4-5-6-7-8-18-13-11-9-16-17-12(11)14-10-15-13/h9-10H,2-8H2,1H3,(H,14,15,16,17) |
Clé InChI |
QOVDJFCBNJPPMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=NC=NC2=C1C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)









![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)
